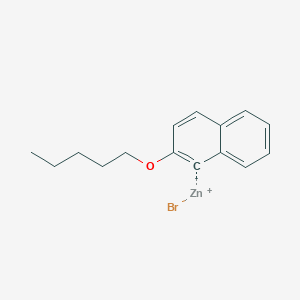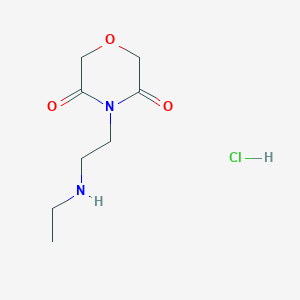
4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride is a chemical compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with an ethylaminoethyl group and a dione functionality. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride typically involves the reaction of morpholine derivatives with ethylamine under controlled conditions. One common method involves the use of 1,2-amino alcohols as starting materials, which undergo coupling, cyclization, and reduction reactions to form the desired morpholine derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydroxylated derivatives.
Scientific Research Applications
4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential use in drug development and as a precursor for antimicrobial agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-(Ethylamino)ethyl)morpholine-3,5-dione hydrochloride include:
- 4-(2-Aminoethyl)morpholine
- 3-Morpholinopropylamine
- 4-(2-Hydroxyethyl)morpholine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ethylaminoethyl group and the dione functionality. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications that other morpholine derivatives may not be suitable for.
Properties
Molecular Formula |
C8H15ClN2O3 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-[2-(ethylamino)ethyl]morpholine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-2-9-3-4-10-7(11)5-13-6-8(10)12;/h9H,2-6H2,1H3;1H |
InChI Key |
WMOLFBJSFZFPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=O)COCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole hydrobromide](/img/structure/B14873664.png)

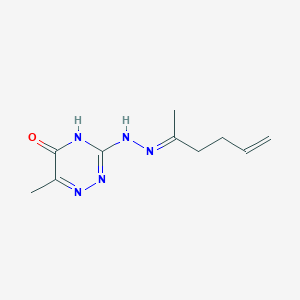
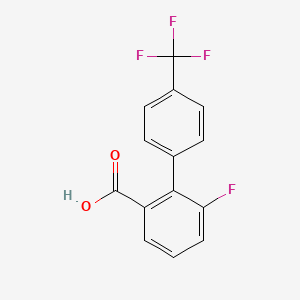
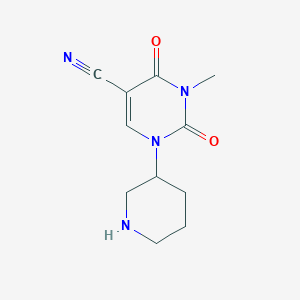
![t-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane](/img/structure/B14873686.png)



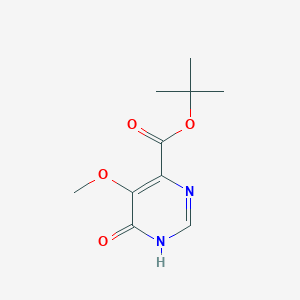
![8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14873730.png)
